REACTION_SMILES
|
[Br:19][c:20]1[cH:21][cH:22][c:23]([S:24]([O:25][CH2:30][CH:31]2[CH2:32][O:33][c:34]3[c:35]([c:36]4[cH:37][cH:38][c:39]([CH3:44])[n:40][c:41]4[cH:42][cH:43]3)[O:45]2)(=[O:26])=[O:27])[cH:28][cH:29]1.[C:1](#[N:2])[c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([N:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[n:9][c:10]2[cH:11][cH:12]1.[CH3:46][CH2:47][N:48]([CH2:49][CH3:50])[CH2:51][CH3:52].[CH3:54][S:55](=[O:56])[CH3:57].[CH3:58][CH2:59][O:60][C:61](=[O:62])[CH3:63].[ClH:53]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([N:13]3[CH2:14][CH2:15][N:16]([CH2:30][CH:31]4[CH2:32][O:33][c:34]5[c:35]([c:36]6[cH:37][cH:38][c:39]([CH3:44])[n:40][c:41]6[cH:42][cH:43]5)[O:45]4)[CH2:17][CH2:18]3)[n:9][c:10]2[cH:11][cH:12]1
|
Name
|
Cc1ccc2c3c(ccc2n1)OCC(COS(=O)(=O)c1ccc(Br)cc1)O3
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2c3c(ccc2n1)OCC(COS(=O)(=O)c1ccc(Br)cc1)O3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc2nc(N3CCNCC3)ccc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc2c3c(ccc2n1)OCC(CN1CCN(c2ccc4cc(C#N)ccc4n2)CC1)O3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |